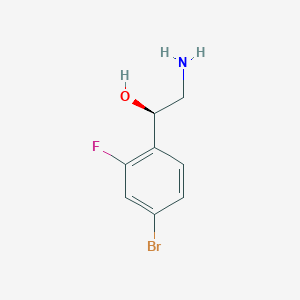
(1R)-2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a hydroxyl group, and a substituted phenyl ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol typically involves the reduction of 4-bromo-2-fluoroacetophenone followed by amination. One common method includes the use of dimethylamine borane and (S)-1-methyl-3,3-diphenyl-hexahydropyrrolo[1,2-c][1,3,2]oxazaborole in dichloromethane and toluene at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, possibly using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Formation of 2-amino-1-(4-bromo-2-fluorophenyl)ethanone.
Reduction: Formation of 2-amino-1-(4-fluorophenyl)ethanol.
Substitution: Formation of 2-amino-1-(4-substituted-2-fluorophenyl)ethanol.
Scientific Research Applications
(1R)-2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its chiral nature.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The specific mechanism of action for (1R)-2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol is not well-documented. its effects are likely mediated through interactions with biological molecules such as enzymes or receptors, given its structural features.
Comparison with Similar Compounds
Similar Compounds
- (1R)-2-Amino-1-(4-chloro-2-fluorophenyl)ethan-1-ol
- (1R)-2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-ol
- (1R)-2-Amino-1-(4-bromo-2-methylphenyl)ethan-1-ol
Uniqueness
(1R)-2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C8H9BrFNO |
|---|---|
Molecular Weight |
234.07 g/mol |
IUPAC Name |
(1R)-2-amino-1-(4-bromo-2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrFNO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m0/s1 |
InChI Key |
LGHJBYLZEZHUOW-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)F)[C@H](CN)O |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















